Atigliflozin

SGLT2 inhibition IC50 in vitro pharmacology

Atigliflozin (AVE2268) delivers an intermediate 820-fold SGLT2-over-SGLT1 selectivity ratio—distinct from highly selective empagliflozin (~2,700-fold) and low-selectivity canagliflozin (~260-fold)—making it the ideal reference standard for establishing selectivity assays. Discontinued after Phase II, it avoids the supply-chain constraints of marketed gliflozins, enabling reliable procurement for in vitro and in vivo pharmacology. Well-characterized ID50 (13–26 mg/kg) and ID30 (79 mg/kg UGE in mice) provide precise dosing guidance for reproducible studies.

Molecular Formula C18H22O7S
Molecular Weight 382.4 g/mol
CAS No. 647834-15-9
Cat. No. B1667672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtigliflozin
CAS647834-15-9
SynonymsAtigliflozin
Molecular FormulaC18H22O7S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C18H22O7S/c1-23-11-4-2-10(3-5-11)8-14-12(6-7-26-14)24-18-17(22)16(21)15(20)13(9-19)25-18/h2-7,13,15-22H,8-9H2,1H3/t13-,15-,16+,17-,18-/m1/s1
InChIKeyBUXGTLNOWLNUKF-SOVHRIKKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atigliflozin (AVE2268) SGLT2 Inhibitor for Type 2 Diabetes Research


Atigliflozin (CAS 647834-15-9), also known as AVE2268, is an orally active, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor developed by Sanofi-Aventis [1]. It belongs to the gliflozin class of antidiabetic agents and reached Phase II clinical trials before development was discontinued [2]. Preclinical studies demonstrate that Atigliflozin lowers blood glucose and improves oral glucose tolerance by inhibiting renal SGLT2, thereby increasing urinary glucose excretion [3].

Why Atigliflozin Cannot Be Simply Substituted by Other SGLT2 Inhibitors


SGLT2 inhibitors exhibit significant variability in potency, selectivity for SGLT2 over SGLT1, and pharmacokinetic properties that directly impact their research utility. Atigliflozin possesses a unique selectivity profile—approximately 820-fold selectivity for hSGLT2 over hSGLT1 —that differs markedly from other gliflozins such as dapagliflozin (~1,200-fold), canagliflozin (~260-fold), empagliflozin (~2,700-fold), and ertugliflozin (~2,200-fold) [1][2][3]. Moreover, Atigliflozin's development was discontinued after Phase II [4], making it a valuable research tool for studying SGLT2 pharmacology without the confounding influence of clinical optimization or commercial availability. Substituting with an alternative SGLT2 inhibitor would alter experimental outcomes due to these quantitative differences in target engagement and selectivity.

Quantitative Differentiation of Atigliflozin Against Comparator SGLT2 Inhibitors


Atigliflozin Exhibits Distinct SGLT2 Inhibitory Potency (IC50) Compared to Marketed Gliflozins

Atigliflozin demonstrates an IC50 of 10 nM for human SGLT2 (hSGLT2) , placing its potency between that of ipragliflozin (7.38 nM) and canagliflozin (4.2 nM) but lower than dapagliflozin (1.1 nM), empagliflozin (3.1 nM), and ertugliflozin (0.87 nM) [1][2][3]. This intermediate potency profile makes Atigliflozin suitable for studies requiring moderate SGLT2 inhibition without the supraphysiological potency of more advanced clinical candidates.

SGLT2 inhibition IC50 in vitro pharmacology

Atigliflozin's SGLT2-over-SGLT1 Selectivity Ratio Defines a Unique Pharmacological Fingerprint

Atigliflozin exhibits an SGLT2:SGLT1 selectivity ratio of approximately 820-fold (hSGLT2 IC50 = 10 nM; hSGLT1 IC50 = 8,200 nM) . This selectivity profile differs from other gliflozins: dapagliflozin (~1,200-fold) [1], canagliflozin (~260-fold) [2], empagliflozin (~2,700-fold) [3], ertugliflozin (~2,200-fold) , and ipragliflozin (~254-fold) [4]. The moderate selectivity of Atigliflozin offers a balance between potent SGLT2 inhibition and some residual SGLT1 activity, which may be advantageous in models where dual inhibition is desired.

SGLT1 selectivity selectivity ratio off-target effects

Atigliflozin Demonstrates Dose-Dependent Urinary Glucose Excretion in Rodent Models

In preclinical studies, Atigliflozin (AVE2268) induced dose-dependent increases in urinary glucose excretion (UGE) in both mice and rats. The ID30 for UGE was 79 ± 8.1 mg/kg (oral) in mice and 39.8 ± 4.0 mg/kg (oral) in rats [1]. These values reflect the compound's in vivo efficacy and can be compared to other SGLT2 inhibitors in the same species (e.g., dapagliflozin ID50 ~1 mg/kg in rats [2]). The observed potency aligns with Atigliflozin's moderate SGLT2 affinity and provides a benchmark for dosing in rodent metabolic studies.

urinary glucose excretion in vivo pharmacology rodent models

Atigliflozin Reduces Blood Glucose Excursions in Oral Glucose Tolerance Tests with Defined ID50 Values

Atigliflozin dose-dependently decreased blood glucose excursions in mice following glucose challenge. The ID50 for reducing blood glucose ascent was 13.2 ± 3.9 mg/kg when glucose was administered intraperitoneally and 26.1 ± 3.9 mg/kg when glucose was given orally [1]. The higher ID50 for oral glucose confirms that Atigliflozin has negligible effect on intestinal SGLT1 in vivo, consistent with its moderate SGLT1 affinity (IC50 >10,000 nM) [1]. This contrasts with less selective SGLT2 inhibitors that may show greater oral glucose lowering at similar doses.

oral glucose tolerance test blood glucose lowering ID50

Discontinued Phase II Clinical Development Defines Atigliflozin's Unique Procurement Value

Atigliflozin (AVE2268) reached Phase II clinical trials (NCT00361738) for type 2 diabetes but further development was discontinued [1]. In contrast, dapagliflozin, canagliflozin, empagliflozin, and ertugliflozin are FDA-approved and commercially available as branded pharmaceuticals [2]. This discontinued status means Atigliflozin is no longer under active clinical investigation and is available solely as a research chemical, free from the supply chain restrictions and regulatory oversight associated with marketed drugs. Researchers can procure Atigliflozin for in vitro and in vivo studies without concerns about off-label use or clinical trial material constraints.

discontinued drug research tool preclinical development

Optimal Research Applications for Atigliflozin Based on Quantitative Differentiation


In Vitro SGLT2 Selectivity Profiling Studies

Atigliflozin's intermediate selectivity ratio (820-fold) makes it an ideal reference compound for establishing SGLT2-over-SGLT1 selectivity assays. Its potency lies between highly selective agents (empagliflozin, ertugliflozin) and less selective ones (canagliflozin, ipragliflozin), allowing researchers to benchmark novel SGLT2 inhibitors against a well-characterized comparator .

Preclinical Rodent Models of Type 2 Diabetes Requiring Moderate SGLT2 Inhibition

The defined ID30 values for urinary glucose excretion (79 mg/kg in mice, 39.8 mg/kg in rats) and ID50 for blood glucose lowering (13-26 mg/kg) provide precise dosing guidance for in vivo experiments [1]. Atigliflozin is particularly suited for studies where gradual glucose lowering is desired, avoiding the rapid and pronounced effects of more potent gliflozins.

Tool Compound for Investigating SGLT2-Mediated Renal Glucose Handling

The direct correlation between urinary glucose excretion and blood glucose reduction (p<0.001) established in preclinical studies [1] makes Atigliflozin a reliable tool for exploring the relationship between SGLT2 inhibition and renal glucose threshold. Its negligible SGLT1 activity in vivo simplifies interpretation of results.

Research-Use-Only Procurement for Academic and Industrial Laboratories

Because Atigliflozin was discontinued after Phase II, it is not subject to the same supply chain, pricing, or regulatory constraints as marketed SGLT2 inhibitors [2]. This facilitates easy procurement for in vitro and in vivo research, making it a cost-effective alternative for laboratories studying SGLT2 pharmacology without clinical or therapeutic objectives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atigliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.